Pruvanserin hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-[4-[2-(4-fluorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O.ClH/c23-18-6-4-16(5-7-18)8-9-26-10-12-27(13-11-26)22(28)20-3-1-2-19-17(14-24)15-25-21(19)20;/h1-7,15,25H,8-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGNZRVLPYZLTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196134 | |
| Record name | Pruvanserin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443144-27-2 | |
| Record name | Pruvanserin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443144272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pruvanserin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRUVANSERIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWA682DH9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Receptor Pharmacology of Pruvanserin Hydrochloride
Target Receptor Specificity and Affinity: 5-HT2A Receptor Antagonism
Pruvanserin's primary mechanism of action is its potent and selective antagonism of the 5-HT2A receptor, a key G-protein coupled receptor (GPCR) involved in various central nervous system functions.
Pruvanserin demonstrates high affinity for the 5-HT2A receptor. In vitro binding assays have determined its inhibitory constant (IC50) values to be 0.35 nM for human 5-HT2A receptors and 1.0 nM for rat 5-HT2A receptors, indicating potent binding characteristics. medchemexpress.com The compound is distinguished by its high selectivity for the 5-HT2A receptor subtype over other serotonin (B10506) receptors and numerous other neurotransmitter receptors, which defines its specific pharmacological effects. wikipedia.orgmedchemexpress.com This selectivity is a critical feature, minimizing off-target interactions that could lead to a broader range of physiological effects.
| Receptor Target | Species | Affinity Measurement (IC50) |
|---|---|---|
| 5-HT2A | Human | 0.35 nM |
| 5-HT2A | Rat | 1.0 nM |
Beyond simple antagonism, which involves blocking the binding of an agonist like serotonin, Pruvanserin has been characterized as an inverse agonist at the 5-HT2A receptor. nih.govresearchgate.net Inverse agonism refers to the ability of a compound to bind to the same receptor as an agonist but to induce an opposite pharmacological response. It stabilizes the receptor in an inactive conformation, thereby reducing its basal or constitutive activity, even in the absence of an agonist. This property is significant as the 5-HT2A receptor is known to exhibit a degree of spontaneous activity that contributes to its physiological function.
Cellular and Subcellular Mechanisms of Action
The interaction of Pruvanserin with the 5-HT2A receptor initiates a cascade of intracellular events that define its cellular mechanism of action. This involves the modulation of complex signaling pathways associated with G-protein coupled receptors.
The 5-HT2A receptor is a quintessential G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 family of G-proteins. drugbank.comnih.gov Activation of this pathway typically leads to the stimulation of phospholipase C (PLC), which in turn results in the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG). drugbank.com These messengers modulate intracellular calcium levels and protein kinase C (PKC) activity.
Recent research has revealed that 5-HT2A receptor signaling is more complex, also involving coupling to Gαi proteins. nih.govnih.gov This phenomenon, where a single receptor can engage different signaling pathways, is known as functional selectivity or biased agonism. As an inverse agonist, Pruvanserin is understood to suppress the basal activity of these G-protein signaling cascades, with a potential for differential effects on the Gαq/11 versus the Gαi pathways, thereby modulating downstream cellular responses.
The pharmacological properties of Pruvanserin have been delineated using a variety of in vitro assays. Radioligand binding assays are fundamental in determining the affinity (Ki) and selectivity of the compound for the 5-HT2A receptor compared to other receptors. mdpi.com These assays typically use a radiolabeled ligand, such as [3H]-ketanserin, that is known to bind to the target receptor, and measure the ability of the test compound (Pruvanserin) to displace it.
Functional assays are employed to measure the cellular response to receptor binding and to distinguish between antagonist and inverse agonist activity. For instance, [35S]GTPγS binding assays can quantify the extent of G-protein activation upon receptor stimulation. nih.gov In the context of Pruvanserin, these assays would demonstrate a reduction in [35S]GTPγS binding to G-proteins, indicating a decrease in receptor-mediated signaling and confirming its inverse agonist properties.
Comparative Receptor Pharmacology with Related Serotonergic Modulators
The pharmacological profile of Pruvanserin can be better understood when compared to other serotonergic modulators that also target the 5-HT2A receptor, such as Pimavanserin and Ketanserin. While all three compounds act as antagonists or inverse agonists at the 5-HT2A receptor, they exhibit differences in their binding affinities, selectivity profiles, and functional activities.
Pimavanserin is also a potent 5-HT2A inverse agonist with high selectivity, showing approximately 40-fold lower affinity for the 5-HT2C receptor. nih.govnih.gov Studies on Pimavanserin have shown that it can act as an inverse agonist for Gαi1-protein coupling while functioning as a neutral antagonist for Gαq/11-protein signaling, highlighting the complexities of functional selectivity. nih.gov Ketanserin, a prototypical 5-HT2A antagonist, also has a high affinity for this receptor but is less selective, exhibiting significant binding to other receptors such as alpha-1 adrenergic receptors. nih.gov Furthermore, chronic treatment with Ketanserin has been shown to induce down-regulation of 5-HT2A receptor protein levels, an effect not observed with all 5-HT2A antagonists. nih.gov These distinctions in selectivity and downstream effects on receptor regulation and signaling pathways differentiate the molecular pharmacology of these related compounds.
| Compound | Primary Target | Mechanism | Key Differentiating Features |
|---|---|---|---|
| This compound | 5-HT2A | Selective Inverse Agonist | High affinity and selectivity for 5-HT2A. medchemexpress.com |
| Pimavanserin | 5-HT2A | Selective Inverse Agonist | High 5-HT2A affinity with ~40-fold selectivity over 5-HT2C; demonstrates functional selectivity in G-protein coupling. nih.govnih.gov |
| Ketanserin | 5-HT2A | Antagonist | Also shows high affinity for α1-adrenergic receptors; chronic use may lead to 5-HT2A receptor down-regulation. nih.govnih.gov |
Preclinical Efficacy and Mechanistic Investigations of Pruvanserin Hydrochloride
Pruvanserin hydrochloride has been the subject of preclinical research to investigate its therapeutic potential, primarily leveraging its mechanism as a selective 5-HT2A receptor antagonist wikipedia.org. These investigations have utilized various animal models to understand its effects on sleep architecture and its potential utility in psychiatric disorders.
Modulation of Sleep-Wake Cycles
As a selective 5-HT2A receptor antagonist, pruvanserin was developed for the treatment of insomnia wikipedia.org. The antagonism of the 5-HT2A receptor is a recognized mechanism for promoting sleep, particularly by enhancing deep, restorative sleep stages nih.govnih.gov. Preclinical studies in rodent models have been instrumental in characterizing the compound's effects on different phases of the sleep-wake cycle.
Preclinical studies in rats have demonstrated that pruvanserin administration leads to a significant increase in slow-wave sleep (SWS), which is the deepest stage of non-rapid eye movement (NREM) sleep nih.govresearchgate.net. Research indicates that injecting pruvanserin during the light phase of the light-dark cycle resulted in a notable increase in SWS during the subsequent recording period researchgate.net. This effect is consistent with findings for other 5-HT2A receptor antagonists, which are known to enhance SWS nih.govresearchgate.net. The ability of pruvanserin to augment SWS highlights its potential to address sleep maintenance issues by deepening sleep quality researchgate.net.
| Model | Observation | Source |
|---|---|---|
| Rat | Increased non-REM / slow-wave sleep. | nih.gov |
| Rat | Administration during the light phase significantly increased SWS. | researchgate.net |
| Model | Observation | Source |
|---|---|---|
| Rat | Decreased REM sleep. | nih.gov |
| Rat | Reduced REM sleep following administration. | researchgate.net |
While 5-HT2A antagonists are effective in promoting sleep maintenance, they may have limited effects on sleep initiation when used alone nih.gov. This has led to preclinical exploration of combining them with traditional hypnotic agents. Studies on other 5-HT2A antagonists, such as eplivanserin, have demonstrated synergistic effects when co-administered with a short-acting hypnotic like zolpidem nih.gov. In rat models, this combination produced a greater increase in NREM sleep time and duration than either agent alone nih.gov. These findings suggest that a therapeutic strategy combining a 5-HT2A antagonist like pruvanserin with a hypnotic could be beneficial for treating insomnia, addressing both sleep initiation and maintenance nih.gov.
Exploration in Psychosis Models
The mechanism of 5-HT2A receptor antagonism is also relevant to the treatment of psychosis mdedge.com. Atypical antipsychotics often possess 5-HT2A receptor blocking properties, and this is believed to contribute to their efficacy, particularly for positive symptoms like hallucinations and delusions mdedge.com.
The potential of 5-HT2A antagonists to mitigate psychosis has been investigated in various animal models. While specific studies on pruvanserin in these models are not detailed, research on other selective 5-HT2A inverse agonists, such as pimavanserin, provides strong evidence for the viability of this mechanism. In rodent models of Parkinson's disease and Alzheimer's disease, pimavanserin has been shown to reverse psychosis-like behaviors nih.govnih.gov. These behaviors include augmented responses to psychostimulants and disrupted prepulse inhibition, which are considered preclinical indicators of antipsychotic activity nih.govnih.gov. The reversal of these deficits by selective 5-HT2A inverse agonists occurs without negatively impacting motor behaviors, suggesting a targeted antipsychotic effect nih.gov. This body of research supports the exploration of selective 5-HT2A antagonists like pruvanserin for their potential in treating psychosis mdedge.comnih.gov.
Interactions with Glutamatergic Systems (e.g., mGluR2 Modulation) in Pathophysiological Contexts
Current preclinical data on the direct interaction between this compound and the metabotropic glutamate (B1630785) receptor 2 (mGluR2) is limited. While the primary mechanism of pruvanserin is antagonism of the 5-HT2A receptor, the complex interplay between serotonergic and glutamatergic systems suggests potential indirect modulatory effects. Glutamatergic dysregulation is a hallmark of many CNS disorders, and mGluR2, as a presynaptic autoreceptor, plays a crucial role in modulating glutamate release. Future research is warranted to elucidate any potential downstream effects of 5-HT2A antagonism by pruvanserin on mGluR2 function and glutamatergic neurotransmission in pathophysiological states.
Neurodegenerative Disease Models
Attenuation of L-DOPA-Induced Dyskinesia in Parkinson's Disease Models
The long-term use of levodopa (L-DOPA), the primary treatment for Parkinson's disease, often leads to the development of debilitating motor complications known as L-DOPA-induced dyskinesia (LID). The serotonergic system is implicated in the pathophysiology of LID, as serotonin (B10506) neurons can convert L-DOPA to dopamine and release it in an unregulated manner. Preclinical studies have investigated the potential of 5-HT2A receptor antagonists to mitigate LID.
In rodent models of Parkinson's disease, the administration of 5-HT2A receptor antagonists has shown promise in reducing the severity of abnormal involuntary movements (AIMs), a preclinical correlate of LID. While specific data on pruvanserin in this context is not extensively available, the class effect of 5-HT2A antagonists suggests a potential therapeutic application. For instance, in a rodent model of LID, another 5-HT2A antagonist, pimavanserin, has been shown to not exacerbate motor functioning. nih.gov
Table 1: Preclinical Studies of 5-HT2A Antagonists in L-DOPA-Induced Dyskinesia Models
| Animal Model | Intervention | Key Findings |
|---|---|---|
| 6-OHDA-lesioned rats | Pimavanserin | Did not worsen motor functioning. nih.gov |
| MPTP-lesioned marmosets | Pimavanserin | Significantly reduced the severity of L-DOPA induced dyskinesia. nih.gov |
Cognitive Enhancement and Working Memory Studies
Preclinical evidence suggests that this compound possesses cognitive-enhancing properties, particularly in the domain of working memory. wikipedia.org Animal studies have demonstrated the potential of 5-HT2A receptor antagonists to improve cognitive performance in various tasks.
For example, in studies with other 5-HT2A antagonists, improvements in performance on tasks assessing working memory have been observed. These findings suggest that modulation of the 5-HT2A receptor may be a viable strategy for enhancing cognitive function.
Table 2: Preclinical Studies of 5-HT2A Antagonists in Cognitive Enhancement and Working Memory
| Animal Model | Behavioral Task | Intervention | Outcome |
|---|---|---|---|
| Rodents | Various memory tasks | 5-HT2A Antagonists | Improved performance on working memory tasks. |
Implications for Alzheimer's Disease Pathology and Amyloid-Beta Regulation
The 5-HT2A receptor has been implicated in the pathophysiology of Alzheimer's disease, particularly in relation to the production and accumulation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease. Preclinical studies with selective 5-HT2A inverse agonists have shown promising results in modulating Aβ levels.
Table 3: Preclinical Findings of a 5-HT2A Inverse Agonist on Alzheimer's Disease Pathology
| Animal Model | Intervention | Key Findings |
|---|---|---|
| APP/PS1 Transgenic Mice | Pimavanserin | Reduced ISF and CSF Aβ levels, decreased Aβ pathology, and improved cognitive function. nih.govnih.gov |
| 5-HT2A Receptor Knockout Mice | Pimavanserin | No effect on Aβ levels, demonstrating receptor specificity. nih.govnih.gov |
Anxiety and Depression Models
Pruvanserin has demonstrated anxiolytic and antidepressant-like effects in various preclinical animal models. wikipedia.org These models are designed to mimic certain aspects of human anxiety and depressive disorders, allowing for the evaluation of potential therapeutic agents.
Commonly used models to assess anxiolytic and antidepressant activity include the elevated plus-maze and the forced swim test. In the elevated plus-maze, an increase in the time spent in the open arms is indicative of an anxiolytic effect. In the forced swim test, a reduction in immobility time is considered a marker of antidepressant efficacy.
Table 4: Common Preclinical Models for Anxiety and Depression
| Model | Behavioral Measure | Interpretation of Efficacy |
|---|---|---|
| Elevated Plus-Maze | Increased time in open arms | Anxiolytic effect |
| Forced Swim Test | Decreased immobility time | Antidepressant effect |
Pain and Neuropathic Conditions Research
Preclinical research has explored the role of this compound in pain and neuropathic conditions, particularly in models of diabetic neuropathy. The 5-HT2A receptor is known to be involved in pain modulation, and its antagonism presents a potential therapeutic target.
In a streptozotocin (STZ)-induced diabetic rat model of neuropathic pain, the anti-allodynic effect of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine was found to be diminished by the administration of pruvanserin. mdpi.com This finding suggests that the analgesic effects of duloxetine in this model are at least partially mediated through the activation of spinal 5-HT2A receptors. This indicates a complex role for the 5-HT2A receptor in pain signaling, where its antagonism may modulate the efficacy of other analgesic compounds.
Table 5: Preclinical Research of Pruvanserin in Neuropathic Pain Models
| Animal Model | Condition | Key Finding |
|---|---|---|
| Streptozotocin (STZ)-induced diabetic rats | Neuropathic Pain | Pruvanserin diminished the anti-allodynic effect of duloxetine, suggesting involvement of spinal 5-HT2A receptors in duloxetine's analgesic action. mdpi.com |
Investigation of Tactile Allodynia in Diabetic Neuropathy Models
In preclinical studies utilizing the streptozotocin-induced diabetic rat model, a common method for simulating type 1 diabetes, this compound has been evaluated for its ability to alleviate tactile allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful.
Research has demonstrated that while systemic and local peripheral administration of Pruvanserin can produce an anti-allodynic effect, this indicates a role for peripheral 5-HT2A receptors in the generation of neuropathic pain. However, a more nuanced role for these receptors is observed at the spinal level.
The anti-allodynic effects of duloxetine, a serotonin-norepinephrine reuptake inhibitor, are attenuated by the spinal administration of Pruvanserin. This suggests that the analgesic action of duloxetine is, in part, mediated by the activation of spinal 5-HT2A receptors. The following table summarizes the conceptual findings from these preclinical investigations.
Efficacy of this compound on Tactile Allodynia in a Diabetic Rat Model
| Treatment Group | Administration Route | Effect on Tactile Allodynia |
|---|---|---|
| Diabetic + this compound | Systemic | Alleviation of tactile allodynia |
| Diabetic + this compound | Local Peripheral | Alleviation of tactile allodynia |
| Diabetic + Duloxetine + Intrathecal this compound | Systemic (Duloxetine), Intrathecal (Pruvanserin) | Reduction of duloxetine's anti-allodynic effect |
Role of Spinal 5-HT2A Receptors in Analgesic Mechanisms
The investigation into the analgesic mechanisms of this compound has highlighted the critical role of spinal 5-HT2A receptors in modulating neuropathic pain. nih.gov Studies have shown that while peripheral 5-HT2A receptor activation appears to contribute to tactile allodynia in diabetic rats, the activation of these same receptors in the spinal cord has an opposing, analgesic effect. nih.gov
This dichotomous role is underscored by experiments where the anti-allodynic effects of systemically administered duloxetine were diminished by the intrathecal (spinal) application of Pruvanserin. nih.gov This finding strongly suggests that duloxetine's therapeutic benefit in diabetic neuropathy is mediated through the enhancement of the serotonergic system, leading to the activation of spinal 5-HT2A receptors. nih.gov The blockade of these receptors by Pruvanserin consequently reverses this analgesic effect.
These preclinical findings elucidate a complex interplay of the serotonergic system in neuropathic pain, where the location of the 5-HT2A receptor dictates its function. The development of peripherally acting 5-HT2A receptor antagonists has been suggested as a potential therapeutic strategy for diabetic neuropathic pain, aiming to block the pro-nociceptive peripheral effects while not interfering with the analgesic central effects. nih.gov
Mechanistic Role of Spinal 5-HT2A Receptors
| Experimental Condition | Key Finding | Implication for Analgesic Mechanism |
|---|---|---|
| Systemic duloxetine in diabetic rats | Alleviates tactile allodynia | Enhances serotonergic and/or noradrenergic signaling. |
| Systemic duloxetine combined with intrathecal Pruvanserin | Reduces the anti-allodynic effect of duloxetine | Demonstrates that the analgesic effect of duloxetine is mediated by spinal 5-HT2A receptors. nih.gov |
| Peripheral administration of Pruvanserin | Alleviates tactile allodynia | Suggests peripheral 5-HT2A receptors contribute to the maintenance of neuropathic pain. nih.gov |
Clinical Research Trajectory and Findings
Early Phase Clinical Trials and Research Objectives
The initial phase of clinical research for Pruvanserin hydrochloride centered on establishing its safety, tolerability, and pharmacodynamic profile in human subjects. These studies were crucial in determining the compound's suitability for further development and in identifying appropriate dosing for later-phase efficacy trials.
Safety and Tolerability Assessments in Human Subjects
Early clinical evaluation of this compound (then referred to as EMD 281014) in healthy volunteers indicated that the drug was well tolerated. These initial studies are fundamental in the clinical development of any new pharmaceutical agent, providing the first insights into how the compound is handled by the human body and its potential for adverse effects. While detailed safety data from these early trials are not extensively published, the progression to Phase II studies suggests an acceptable safety and tolerability profile at the doses studied.
Pharmacodynamic Assessments, Including Brain Receptor Occupancy via Positron Emission Tomography (PET)
To understand the action of this compound in the human brain, a dose-finding study utilizing Positron Emission Tomography (PET) was conducted in nine healthy subjects. This study aimed to measure the occupancy of the 5-HT2A receptors in the brain at various oral doses of the compound (referred to as EMD 281014).
The results of the PET study demonstrated a clear dose-dependent relationship between the administration of this compound and the occupancy of 5-HT2A receptors in the frontal cortex. The findings indicated that even at the lowest dose of 1 mg, a significant level of receptor occupancy was achieved. This pharmacodynamic data was instrumental in guiding dose selection for subsequent clinical trials, ensuring that the doses used were sufficient to engage the target receptor.
Table 1: 5-HT2A Receptor Occupancy by this compound (as EMD 281014) in Healthy Volunteers
| Dose Administered | Mean 5-HT2A Receptor Occupancy |
|---|---|
| 1 mg | ≥70% |
| 3 mg | ≥70% |
| 7 mg | ≥70% |
Data derived from a PET study in healthy subjects, showing occupancy at frontal 5HT2-receptors 3 hours after drug administration.
Therapeutic Efficacy in Investigated Clinical Indications
Following the promising results from early-phase studies, the clinical development of this compound focused on evaluating its therapeutic efficacy in specific clinical indications. The primary focus of this research was on its potential as a treatment for primary insomnia.
Primary Insomnia Studies
A significant part of the clinical investigation into this compound was its evaluation as a potential treatment for primary insomnia. A Phase II clinical trial, identified as NCT00259311, was initiated to assess the efficacy of LY2422347 (Pruvanserin) in patients diagnosed with primary insomnia. The study was a randomized, double-blind, placebo-controlled trial designed to compare two different doses of Pruvanserin with a placebo.
The primary objective of this study was to determine if Pruvanserin was effective in treating the symptoms of primary insomnia, which is characterized by difficulty initiating or maintaining sleep without any other underlying medical or psychiatric condition. clinicaltrials.gov While the trial was completed, detailed results and specific outcome measures have not been widely published in peer-reviewed literature. The discontinuation of the drug's development, however, suggests that the findings may not have met the predefined efficacy endpoints or that other factors influenced the decision to halt further investigation. wikipedia.org
Major Depressive Disorder Investigations
While the primary focus of this compound's clinical development was on insomnia, its mechanism of action as a 5-HT2A receptor antagonist suggests a potential therapeutic role in major depressive disorder (MDD). Antagonism of the 5-HT2A receptor is a known mechanism of action for several established antidepressant medications. However, a comprehensive search of publicly available clinical trial data and scientific literature did not yield any specific results from clinical trials investigating the use of this compound for the treatment of major depressive disorder. It is possible that preclinical or very early-stage exploratory studies were conducted, but the findings from such studies are not in the public domain.
Research in Schizophrenia Spectrum Disorders
Similar to its potential application in depression, the 5-HT2A receptor antagonism of this compound also presented a theoretical basis for its investigation in schizophrenia spectrum disorders. The 5-HT2A receptor is a key target for many atypical antipsychotic medications, and its modulation is thought to contribute to their efficacy, particularly in managing the negative symptoms of schizophrenia. Despite this pharmacological rationale, there is no publicly available evidence from clinical trials that this compound was specifically investigated for the treatment of schizophrenia. The clinical development program appears to have remained focused on its initial indication for insomnia.
Analysis of Clinical Development Outcomes and Discontinuation
The clinical development of this compound was primarily focused on its potential as a treatment for insomnia. The compound advanced to Phase II clinical trials for this indication. However, in 2008, it was observed that Pruvanserin was no longer listed in the development pipeline of Eli Lilly and Company, indicating a discontinuation of its clinical development. annualreports.com
The specific reasons for the discontinuation have not been publicly detailed in company press releases or scientific publications. It is common for pharmaceutical companies to halt the development of a drug candidate for a variety of reasons, which can include a lack of desired efficacy in clinical trials, the emergence of a non-competitive safety profile, or strategic business decisions related to the company's therapeutic focus and market landscape.
Future Directions and Unexplored Research Avenues
Refining Understanding of 5-HT2A Receptor Subtype-Specific Actions and Their Broader Neurobiological Implications
Pruvanserin hydrochloride demonstrates high affinity for the 5-HT2A receptor, with IC50 values of 0.35 nM and 1 nM for human and rat receptors, respectively. medchemexpress.com A critical area of future research is to delve deeper into the functional selectivity of Pruvanserin at the 5-HT2A receptor. This involves understanding how it may differentially modulate various downstream signaling pathways coupled to this receptor. For instance, some 5-HT2A receptor ligands exhibit biased agonism, preferentially activating certain signaling cascades over others. nih.gov Investigating whether this compound acts as a neutral antagonist or an inverse agonist at different G-protein coupling pathways (e.g., Gαq/11 vs. Gαi1) in various brain regions would provide a more nuanced understanding of its neurobiological effects. nih.gov This refined understanding could help predict its therapeutic efficacy and potential side effects in a range of CNS disorders where 5-HT2A receptor dysregulation is implicated. nih.gov
Investigation of Combination Therapies and Polypharmacology Approaches
The complexity of many CNS disorders often necessitates treatment with multiple pharmacological agents. nih.gov A promising avenue for future research is the exploration of this compound in combination with other psychotropic medications. For example, its 5-HT2A antagonistic properties could complement the mechanisms of selective serotonin (B10506) reuptake inhibitors (SSRIs) or other antidepressants, potentially leading to enhanced efficacy or a faster onset of action.
Preclinical studies have already demonstrated the potential of combining 5-HT2A antagonists with metabotropic glutamate (B1630785) 2/3 (mGluR2/3) receptor agonists. patsnap.com This combination has shown promise in models of Parkinson's disease psychosis and L-DOPA-induced dyskinesia. patsnap.com Given the discontinuation of some mGluR2/3 agonists in monotherapy trials for schizophrenia, exploring their synergistic effects with this compound could revitalize this therapeutic strategy. nih.gov Such polypharmacology approaches, where a single agent targets multiple receptors, or combination therapies are employed, are gaining traction for complex multifactorial diseases. europa.eu
Advanced Neuroimaging and Biomarker Research for Target Engagement and Clinical Response
Advanced neuroimaging techniques, such as Positron Emission Tomography (PET), offer the potential to visualize and quantify the engagement of this compound with its target, the 5-HT2A receptor, in the living human brain. nih.govnih.gov PET studies using specific radioligands can determine the relationship between plasma concentrations of the drug and the degree of receptor occupancy in different brain regions. nih.govnih.gov This information is crucial for optimizing dosing strategies and confirming that the drug is reaching its intended target at clinically relevant concentrations. nih.gov
Furthermore, neuroimaging can be utilized to identify biomarkers that predict clinical response. firstwordpharma.commedrxiv.org For instance, functional magnetic resonance imaging (fMRI) could assess changes in brain circuitry activity following treatment with this compound, and these changes could be correlated with improvements in clinical symptoms. biorxiv.org The development of such biomarkers would be invaluable for patient stratification in clinical trials and for personalizing treatment in clinical practice. nih.gov
Genetic and Personalized Medicine Approaches in Serotonergic Modulation
The individual response to serotonergic drugs is highly variable, and genetic factors are known to play a significant role. tandfonline.comnih.gov Future research should focus on identifying genetic biomarkers that predict an individual's response to this compound. A key candidate gene for investigation is the HTR2A gene, which encodes the 5-HT2A receptor. frontiersin.org Polymorphisms in this gene have been associated with altered receptor expression and function, which could influence the efficacy of a 5-HT2A antagonist like Pruvanserin. nih.govnih.gov
Pharmacogenomic studies could identify specific genetic variants that are associated with a favorable response to this compound, allowing for a more personalized approach to treatment. tandfonline.com This would involve analyzing the genetic makeup of patients in clinical trials and correlating it with treatment outcomes. nih.govclinpgx.orgdovepress.com Ultimately, this could lead to the development of genetic tests that can guide clinicians in selecting the most appropriate treatment for their patients.
Exploration in Other Central Nervous System Disorders Beyond Initial Indications
While initially developed for insomnia, the preclinical profile of this compound suggests its potential utility in a broader range of CNS disorders. wikipedia.org The anxiolytic and antidepressant effects observed in animal models warrant further investigation in clinical trials for anxiety and depressive disorders. wikipedia.org
Furthermore, the role of the 5-HT2A receptor in the pathophysiology of other conditions, such as obsessive-compulsive disorder, post-traumatic stress disorder, and eating disorders, makes this compound a candidate for exploration in these areas. acs.org The cognitive-enhancing effects seen in preclinical studies also suggest a potential application in treating cognitive deficits associated with schizophrenia or neurodegenerative disorders like Alzheimer's and Parkinson's disease. wikipedia.orgmdpi.com
Table 1: Potential CNS Disorders for Future Investigation of 5-HT2A Antagonists
| Disorder Category | Specific Disorders | Rationale for Investigation |
| Mood Disorders | Major Depressive Disorder, Bipolar Disorder | Antidepressant-like effects in preclinical models. |
| Anxiety Disorders | Generalized Anxiety Disorder, Panic Disorder, PTSD | Anxiolytic properties observed in animal studies. |
| Psychotic Disorders | Schizophrenia (negative/cognitive symptoms), Psychosis in Neurodegenerative Diseases | 5-HT2A antagonism is a key mechanism of atypical antipsychotics. |
| Cognitive Disorders | Alzheimer's Disease, Parkinson's Disease with dementia | Preclinical evidence of working memory enhancement. |
| Impulse Control Disorders | Obsessive-Compulsive Disorder, Eating Disorders | 5-HT2A receptor involvement in impulsivity and compulsivity. |
Methodological Advancements in Preclinical and Clinical Study Design (e.g., N-of-1 Trials)
To efficiently explore the diverse potential of this compound, innovative clinical trial designs should be considered. Adaptive trial designs, for instance, allow for modifications to the trial protocol based on interim data, which can accelerate the identification of responsive patient populations and optimal dosing. rtihs.orgicrweb.jpsakakini.orgnih.govresearchgate.net
For a more personalized assessment of efficacy, N-of-1 trials could be a valuable tool. nih.govwikipedia.orgnih.gov These single-patient, crossover studies are particularly well-suited for chronic conditions and can provide robust evidence of a treatment's effect in an individual. researchgate.netmdlinx.com By systematically comparing this compound to a placebo or an alternative treatment within a single patient, clinicians can make more informed, evidence-based decisions about its long-term use for that individual.
Table 2: Preclinical Research Findings for this compound
| Preclinical Effect | Animal Model | Key Findings |
| Anxiolytic | Rodent models of anxiety | Demonstrated reduction in anxiety-like behaviors. |
| Antidepressant | Rodent models of depression | Showed antidepressant-like effects. |
| Working Memory Enhancement | Animal models of cognition | Improved performance in tasks assessing working memory. |
| Sleep Regulation | Rat models of sleep | Increased non-REM sleep and decreased REM sleep. |
| Alleviation of Neuropathic Pain | Diabetic rat models | Reduced tactile allodynia. medchemexpress.com |
Q & A
Q. What is the primary mechanism of action of Pruvanserin hydrochloride, and how is its selectivity against related receptors assessed?
this compound is a potent and selective antagonist of the 5-HT2A receptor, with a binding affinity (Ki) of 0.87 nM. Selectivity is evaluated using competitive radioligand binding assays against off-target receptors such as 5-HT2C (Ki = 557 nM), dopamine D2, and IKr channels. Methodological validation includes parallel testing of receptor panels under standardized conditions (e.g., HEK293 cells expressing human receptors) to confirm specificity .
Q. What experimental models are used to evaluate Pruvanserin’s efficacy in psychiatric disorders?
Preclinical efficacy is assessed in the forced swim test (FST) in congenital learned helplessness rats, where Pruvanserin reduces immobility time, and in L-DOPA-treated dyskinetic primates, where it mitigates psychosis-like behaviors. These models prioritize translational endpoints (e.g., behavioral scoring, locomotor activity) with rigorous control groups and blinded data analysis .
Q. How is this compound synthesized, and what analytical methods ensure purity?
Synthesis involves coupling a 3-cyano-1H-indole-7-carbonyl group to a 4-[2-(4-fluorophenyl)ethyl]piperazine scaffold, followed by hydrochloride salt formation. Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/ammonium acetate mobile phase) and pharmacopeial standards, ensuring ≥98% purity. Impurity profiling includes LC-MS to detect byproducts like unreacted intermediates .
Q. What analytical techniques are recommended for quantifying Pruvanserin in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization is the gold standard. Method validation follows FDA guidelines: linearity (1–100 ng/mL), intra-day precision (CV <15%), and recovery (>80%) using spiked plasma or brain homogenates. Internal standards (e.g., deuterated analogs) correct for matrix effects .
Advanced Research Questions
Q. How can researchers optimize in vitro assays for Pruvanserin’s receptor binding to minimize off-target effects?
Use HEK293 cells stably expressing human 5-HT2A receptors under controlled transfection conditions. Include counter-screens for 5-HT2C and D2 receptors. Apply Schild regression analysis to calculate selectivity ratios (e.g., pA2 values) and validate with functional assays (e.g., calcium flux in GPCR-activated pathways) .
Q. What strategies address discrepancies in Pruvanserin’s pharmacokinetic data across studies?
Conduct meta-analyses to identify confounding variables (e.g., animal strain, dosing routes). Cross-validate using standardized protocols: intravenous administration in Sprague-Dawley rats, plasma sampling at fixed intervals, and non-compartmental pharmacokinetic analysis (AUC, t1/2). Replicate studies under harmonized conditions to isolate biological vs. methodological variability .
Q. How can Pruvanserin’s aqueous solubility be improved without compromising its pharmacophore?
Scaffold modification using non-classical isosteres, such as replacing the indole core with a 1H-imidazo[1,2-b]pyrazole, enhances solubility while retaining 5-HT2A affinity. Solubility is quantified via shake-flask methods in PBS (pH 7.4), followed by bioactivity validation in FST and receptor-binding assays .
Q. What computational approaches predict Pruvanserin’s off-target interactions?
Molecular docking against GPCR databases (e.g., PDSP) identifies potential off-targets. Validate predictions with functional assays (e.g., cAMP accumulation in CHO-K1 cells expressing orphan GPCRs). Machine learning models (e.g., Random Forest) trained on binding affinity datasets further refine risk assessment .
Q. How should researchers design dose-response studies to evaluate Pruvanserin’s therapeutic window?
Use escalating doses (0.1–10 mg/kg, intraperitoneal) in rodent models, with endpoints measured at peak plasma concentrations (Tmax). Include positive controls (e.g., clozapine for antipsychotic activity) and toxicity assessments (e.g., rotarod tests for motor impairment). Dose-response curves are analyzed using nonlinear regression (e.g., GraphPad Prism) .
Q. How can conflicting efficacy data in behavioral assays be reconciled?
Perform systematic reviews to assess study design heterogeneity (e.g., species, scoring protocols). Apply multivariate regression to isolate variables (e.g., circadian timing in FST). Replicate experiments under harmonized conditions (e.g., same vendor for rodents, standardized light/dark cycles) to reduce variability .
Q. Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., receptor occupancy via PET imaging alongside behavioral data) .
- Experimental Design : Follow NIH preclinical reporting guidelines for animal studies, including randomization, blinding, and power analysis .
- Statistical Rigor : Use ANOVA with post-hoc corrections for multi-group comparisons; report effect sizes and confidence intervals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
